molecular formula C15H24O B14616009 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal CAS No. 58102-03-7

2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal

Cat. No.: B14616009
CAS No.: 58102-03-7
M. Wt: 220.35 g/mol
InChI Key: XEBQQAUROPQIDV-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is an organic compound with the molecular formula C14H22O. It is also known by other names such as β-Irone and 6-Methyl-β-ionone . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple methyl groups and an enal functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal typically involves the aldol condensation of suitable precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetaldehyde under basic conditions to form the desired enal . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal involves its interaction with specific molecular targets. In the context of its fragrance properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of smell . Additionally, its chemical reactivity is governed by the presence of the enal group, which can participate in various nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    β-Irone: A structurally similar compound with a different substitution pattern on the cyclohexene ring.

    6-Methyl-β-ionone: Another isomer with a similar molecular formula but different structural arrangement.

    β-Methylionone: A related compound with variations in the position of the methyl groups.

Uniqueness

2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is unique due to its specific substitution pattern and the presence of the enal functional group, which imparts distinct chemical reactivity and olfactory properties .

Properties

CAS No.

58102-03-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal

InChI

InChI=1S/C15H24O/c1-11(10-16)6-9-14-12(2)7-8-13(3)15(14,4)5/h6-7,9-11,13-14H,8H2,1-5H3

InChI Key

XEBQQAUROPQIDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(C)C=O)C

Origin of Product

United States

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